molecular formula C11H13NO2S B8796820 2-Phenylthiazolidine-4-carboxylic acid methyl ester

2-Phenylthiazolidine-4-carboxylic acid methyl ester

Cat. No. B8796820
M. Wt: 223.29 g/mol
InChI Key: SGFAUQHDEFHPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylthiazolidine-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H13NO2S and its molecular weight is 223.29 g/mol. The purity is usually 95%.
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properties

Product Name

2-Phenylthiazolidine-4-carboxylic acid methyl ester

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

methyl 2-phenyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C11H13NO2S/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-6,9-10,12H,7H2,1H3

InChI Key

SGFAUQHDEFHPAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CSC(N1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of DL-cysteine (3 g, 24.76 mmol) in MeOH (50 mL) at 0° C., SOCl2 (2.76 mL, 37.14 mmol) was slowly added and warmed to room temperature then refluxed for 3 h. The reaction mixture was concentrated in vacuo to yield a residue. This residue was taken in to aqueous EtOH (1:1, 30 mL), NaHCO3 (2.28 g, 27.23 mmol) was added, after 10 min benzaldehyde (2.5 mL, 24.76 mmol) was added and stirring continued for 3 h. CHCl3 (200 mL) was added to the reaction mixture and washed with water, brine, dried (Na2SO4) and solvent was removed in vacuo. The crude product was purified by column chromatography to afford 2-phenylthiazolidine-4-carboxylic acid methyl ester (compound 31): yield 4.7 g, 85%; 1H NMR (CDCl3) δ 7.51-7.62 (m, 2H), 7.32-7.42 (m, 3H), 5.84 (s, 0.4H), 5.58 (s, 0.6H), 4.24 (t, J=6.3 Hz, 0.4H), 4.01 (t, J=7.5 Hz, 0.6H), 3.83 (s, 3H), 3.39-3.55 (m, 1H), 3.10-3.26 (m, 1H); MS (ESI) m/z 224; (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1.72 g of L-cysteine methylester hydrochloride was neutralized by addition of 0.84 g of sodium hydrogen carbonate. The resulting ester was dissolved in 2 ml of methanol, and to this solution was added a solution of 0.94 g of benzaldehyde in 3 ml of methanol. The mixture was then stirred at room temperature for 40 hours under a nitrogen atmosphere. Ether was added to the reaction mixture, and then the mixture was extracted with diluted hydrochloric acid. The extract was neutralized by addition of sodium hydrogen carbonate and then extracted with ether. The organic portion was dried over anhydrous sodium sulfate and placed under reduced pressure for distilling off the solvent. There was obtained 1.51 g of 4-methoxycarbonyl-2-phenylthiazolidine as a colorless oil.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.94 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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